2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol)
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Overview
Description
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is an organic compound with the molecular formula C35H48O2. It is a phenolic antioxidant, which means it helps prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing degradation caused by oxidative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) typically involves the reaction of 3,6-dicyclopentyl-p-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a bridging agent, linking two molecules of 3,6-dicyclopentyl-p-cresol .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Mechanism of Action
The antioxidant effect of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals. This donation neutralizes the free radicals, preventing them from causing oxidative damage to other molecules. The compound’s structure allows it to stabilize the resulting phenoxy radicals, making it an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methylphenol): Another phenolic antioxidant with similar applications but different structural features.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its high thermal stability and effectiveness as an antioxidant.
Uniqueness
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is unique due to its bulky cyclopentyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective in applications where long-term stability and resistance to oxidative degradation are crucial .
Properties
CAS No. |
55036-38-9 |
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Molecular Formula |
C35H48O2 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
3,6-dicyclopentyl-2-[(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C35H48O2/c1-22-19-28(24-11-3-4-12-24)34(36)30(32(22)26-15-7-8-16-26)21-31-33(27-17-9-10-18-27)23(2)20-29(35(31)37)25-13-5-6-14-25/h19-20,24-27,36-37H,3-18,21H2,1-2H3 |
InChI Key |
XDKDANDIFRAGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2CCCC2)CC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |
Origin of Product |
United States |
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